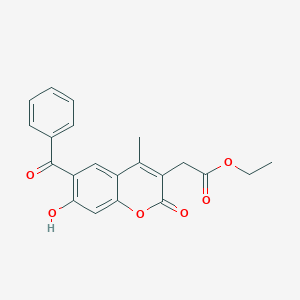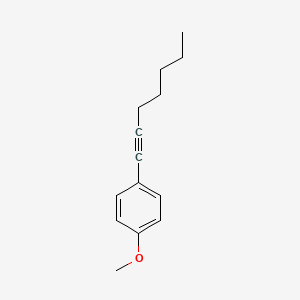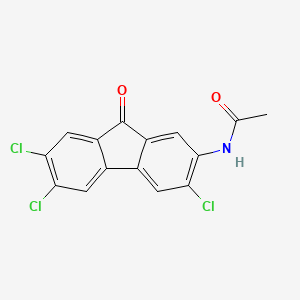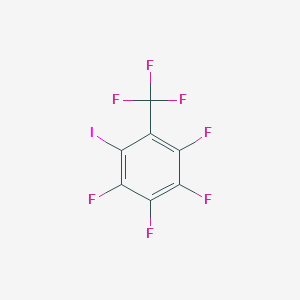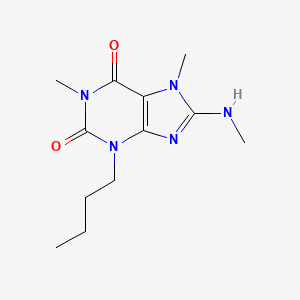
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is a purine derivative known for its significant biological activities. This compound is structurally related to xanthine and is often studied for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammatory treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide in the presence of a base such as potassium carbonate. The methylamino group is introduced via a subsequent reaction with methylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of purine chemistry and reactivity.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione involves its interaction with specific molecular targets such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A. By blocking these targets, the compound can modulate pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A structurally related compound with similar biological activities.
8-Methoxy-1,3-dimethylxanthine: Another derivative with notable analgesic and anti-inflammatory properties.
Uniqueness
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit both TRPA1 and PDEs 4B/7A sets it apart from other purine derivatives, making it a promising candidate for further therapeutic development .
Properties
CAS No. |
7499-83-4 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-5-6-7-17-9-8(10(18)16(4)12(17)19)15(3)11(13-2)14-9/h5-7H2,1-4H3,(H,13,14) |
InChI Key |
ZDBRNBUXSFLDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



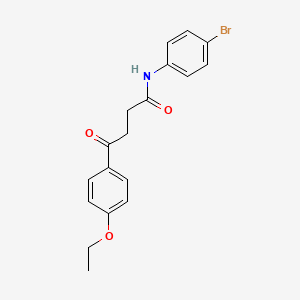
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
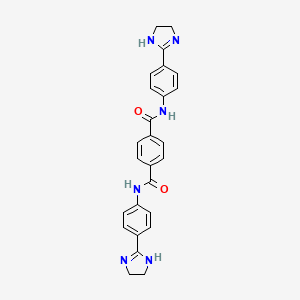
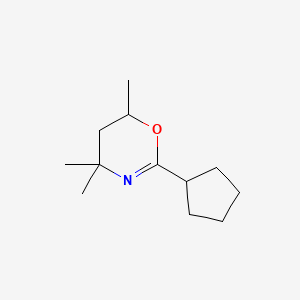
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
